1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3OS and its molecular weight is 357.4. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation and Synthetic Applications
Directed lithiation techniques have been explored for compounds with similar structural motifs, showcasing methods for functionalizing urea derivatives and enhancing their synthetic utility. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the feasibility of selectively introducing substituents into complex molecules, enabling the synthesis of a variety of derivatives with potential applications in material science and pharmaceutical research (Smith et al., 2013).
Development of Novel Organic Compounds
Research into CF3S(O)n-containing enaminones illustrates the synthesis of novel organic molecules with potential applications in drug discovery and materials science. The study highlights the versatility of these compounds as precursors for the synthesis of pyrimidine-4(3H)-ones, indicating a route for the development of new chemical entities (Sokolenko et al., 2017).
Applications in Molecular Docking and Drug Design
Compounds with urea and thiourea functionalities have been investigated for their anticonvulsant activity, demonstrating the potential of these molecules in pharmaceutical research. Molecular docking studies provide insights into their interaction with biological targets, offering a basis for the design of novel therapeutic agents with enhanced efficacy and safety profiles (Thakur et al., 2017).
Exploring Corrosion Inhibition Properties
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives highlights the potential application of similar compounds in protecting metals against corrosion, an important aspect in materials science and engineering. Such studies contribute to the development of more effective and environmentally friendly corrosion inhibitors (Mistry et al., 2011).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-22(2)14(11-7-8-24-10-11)9-20-15(23)21-13-6-4-3-5-12(13)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMEMQHLJBLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.